molecular formula C14H14N2O2S3 B2802066 N-cyclopropyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide CAS No. 1021113-61-0

N-cyclopropyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide

Cat. No. B2802066
CAS RN: 1021113-61-0
M. Wt: 338.46
InChI Key: ZSQPWOLPSHSLTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-cyclopropyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide” is a compound that contains a thiazole ring . Thiazoles are a type of heterocyclic organic compound that has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles .


Synthesis Analysis

The synthesis of thiazole derivatives often involves condensation reactions . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antitumor Activity and Synthesis

The study by Shams et al. (2010) discusses the novel synthesis and antitumor evaluation of polyfunctionally substituted heterocyclic compounds derived from a similar precursor. The synthesized compounds showed significant antiproliferative activity against several human cancer cell lines, highlighting their potential in cancer research Shams et al., 2010.

Antimicrobial and Antioxidant Properties

Attimarad et al. (2017) synthesized a series of compounds with a similar structure and evaluated them for anti-inflammatory, analgesic, and antioxidant activities. Certain derivatives exhibited significant activities, indicating their potential in developing new therapeutic agents Attimarad et al., 2017.

Optoelectronic Applications

Camurlu and Guven (2015) explored the optoelectronic properties of thiazole-based polythiophenes, including compounds similar to the one . Their findings suggest potential applications in electronic devices, highlighting the versatility of such compounds Camurlu & Guven, 2015.

Anti-Diabetic Potential

Abbasi et al. (2020) reported on the synthesis of bi-heterocyclic compounds with potential anti-diabetic properties. These compounds, including similar structures, were evaluated for their enzyme inhibition and cytotoxic behavior, showing promise as anti-diabetic agents Abbasi et al., 2020.

Synthesis and Antitumor Activity of Heterocyclic Derivatives

Albratty et al. (2017) focused on the synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives with antitumor activity. Their work underscores the importance of such compounds in medicinal chemistry for their potential therapeutic applications Albratty et al., 2017.

Future Directions

Thiazole derivatives have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiazole moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

N-cyclopropyl-2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S3/c17-11(12-2-1-5-19-12)8-21-14-16-10(7-20-14)6-13(18)15-9-3-4-9/h1-2,5,7,9H,3-4,6,8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQPWOLPSHSLTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.